Cas no 15288-57-0 (2-(Trimethylsilyl)benzene-1,4-diol)
2-(Trimethylsilyl)benzene-1,4-diol Chemical and Physical Properties
Names and Identifiers
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- tms-hydroquinone
- 2-trimethylsilylbenzene-1,4-diol
- 2-(Trimethylsilyl)benzene-1,4-diol
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- Inchi: 1S/C9H14O2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6,10-11H,1-3H3
- InChI Key: DODGWJGXDIDBPI-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)C1C=C(C=CC=1O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Topological Polar Surface Area: 40.5
Experimental Properties
- PSA: 40.46000
- LogP: 1.64300
2-(Trimethylsilyl)benzene-1,4-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM482813-50g |
2-trimethylsilylbenzene-1,4-diol |
15288-57-0 | 95%+ | 50g |
$1950 | 2022-06-12 |
2-(Trimethylsilyl)benzene-1,4-diol Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(Trimethylsilyl)benzene-1,4-diol
2-(Trimethylsilyl)benzene-1,4-diol (CAS No. 15288-57-0): A Versatile Organosilicon Compound for Advanced Applications
2-(Trimethylsilyl)benzene-1,4-diol, with CAS number 15288-57-0, is an organosilicon compound that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications. This compound, also known as trimethylsilyl hydroquinone, combines the reactivity of a diol with the stability provided by the trimethylsilyl group, making it particularly valuable in organic synthesis and material science.
The molecular structure of 2-(Trimethylsilyl)benzene-1,4-diol features a benzene ring with hydroxyl groups at the 1 and 4 positions and a trimethylsilyl substituent at the 2 position. This arrangement gives the compound interesting electronic properties that researchers are exploring for various applications. Recent studies have focused on its potential in creating advanced materials, particularly in the field of organic electronics where its electron-donating characteristics are valuable.
One of the most common questions researchers ask about CAS 15288-57-0 is: "What are the primary synthetic applications of this compound?" In organic synthesis, 2-(Trimethylsilyl)benzene-1,4-diol serves as a protected form of hydroquinone, allowing chemists to perform selective reactions at specific sites of the molecule. The trimethylsilyl group can be easily removed under mild conditions, making it an excellent protecting group strategy in multi-step syntheses.
Recent trends in materials science have highlighted the potential of 2-(Trimethylsilyl)benzene-1,4-diol derivatives in creating novel polymers with enhanced thermal stability. The compound's ability to form stable complexes with various metals has also sparked interest in catalysis research. Many scientists are investigating whether this organosilicon compound could lead to more efficient catalytic systems for green chemistry applications.
The physical properties of CAS 15288-57-0 make it particularly suitable for specialized applications. It typically appears as a white to off-white crystalline powder with good solubility in common organic solvents. These characteristics, combined with its relatively high stability, contribute to its growing popularity in research laboratories. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly used to characterize and verify the purity of this compound.
In the pharmaceutical industry, researchers are exploring the potential of 2-(Trimethylsilyl)benzene-1,4-diol as a building block for drug development. Its structural features make it an interesting candidate for creating novel bioactive molecules. The compound's stability under physiological conditions is a particular area of investigation, with studies examining its potential in prodrug design and targeted drug delivery systems.
Environmental considerations are increasingly important in chemical research, and 2-(Trimethylsilyl)benzene-1,4-diol has been the subject of biodegradability studies. While organosilicon compounds generally show good stability, researchers are actively working to understand the environmental fate of this specific compound. Current data suggests that under certain conditions, the trimethylsilyl group can be cleaved, potentially leading to more readily biodegradable products.
The synthesis of CAS 15288-57-0 typically involves the reaction of hydroquinone with trimethylsilyl chloride in the presence of a base. Process optimization continues to be an active area of research, with scientists seeking to improve yields and reduce byproduct formation. Recent advances in flow chemistry have shown promise for the more efficient production of this valuable intermediate.
Safety considerations for handling 2-(Trimethylsilyl)benzene-1,4-diol are similar to those for many laboratory chemicals. Standard precautions including proper ventilation, use of personal protective equipment, and appropriate storage conditions are recommended. The compound's Material Safety Data Sheet (MSDS) provides detailed information about its handling and potential hazards.
Market trends indicate growing demand for organosilicon compounds like 2-(Trimethylsilyl)benzene-1,4-diol, particularly in Asia-Pacific regions where electronics and pharmaceutical industries are expanding rapidly. Manufacturers are responding to this demand by scaling up production while maintaining high purity standards. The compound's price and availability can vary depending on purity requirements and order quantities.
Future research directions for CAS 15288-57-0 include exploring its potential in energy storage applications. Preliminary studies suggest that derivatives of this compound might be useful in battery technologies, particularly in the development of new electrolyte materials. The compound's redox properties are of particular interest in this context.
Analytical challenges associated with 2-(Trimethylsilyl)benzene-1,4-diol include developing more sensitive detection methods for trace quantities in complex mixtures. Researchers are working on advanced chromatographic techniques coupled with mass spectrometry to address these challenges. These developments are particularly important for quality control in industrial applications.
In conclusion, 2-(Trimethylsilyl)benzene-1,4-diol (CAS No. 15288-57-0) represents a versatile and valuable compound with growing importance in multiple scientific and industrial fields. Its unique combination of stability and reactivity, along with its potential for creating novel materials, ensures that research into this organosilicon compound will continue to expand. As new applications emerge and synthetic methods improve, this compound is likely to play an increasingly significant role in advanced materials development and specialized organic synthesis.
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